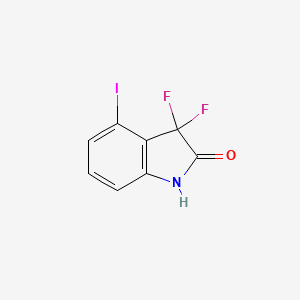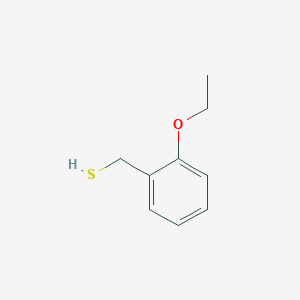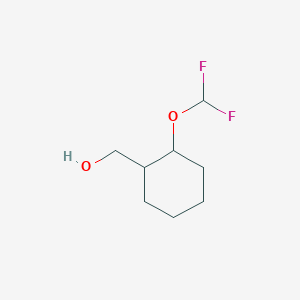
(2-(Difluoromethoxy)cyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Difluoromethoxy)cyclohexyl)methanol: is an organic compound characterized by a cyclohexane ring substituted with a difluoromethoxy group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexanol with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of (2-(Difluoromethoxy)cyclohexyl)methanol may involve large-scale reactions using optimized conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2-(Difluoromethoxy)cyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions where the difluoromethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of difluoromethoxycyclohexanone or difluoromethoxycyclohexanal.
Reduction: Formation of (2-(Difluoromethoxy)cyclohexyl)methane.
Substitution: Formation of various substituted cyclohexylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-(Difluoromethoxy)cyclohexyl)methanol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which (2-(Difluoromethoxy)cyclohexyl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can influence the compound’s binding affinity and activity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethanol: Similar in structure but lacks the difluoromethoxy group.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but differ in their overall structure and reactivity.
Uniqueness: (2-(Difluoromethoxy)cyclohexyl)methanol is unique due to the presence of both the difluoromethoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14F2O2 |
|---|---|
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
[2-(difluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h6-8,11H,1-5H2 |
InChI-Schlüssel |
HRUVSISPESTKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CO)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


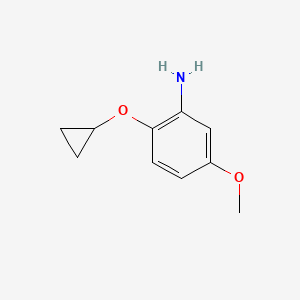
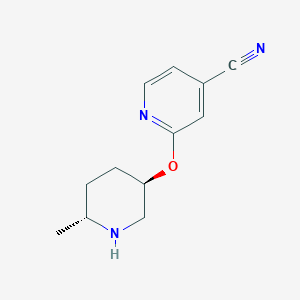
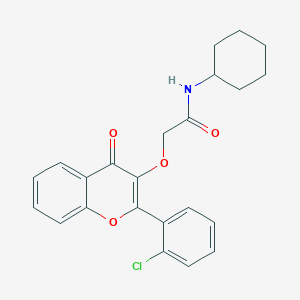
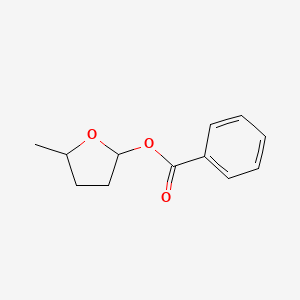
![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
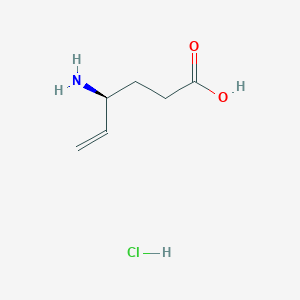
![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
![(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13327875.png)
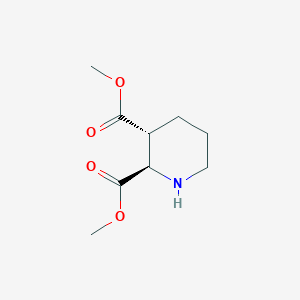
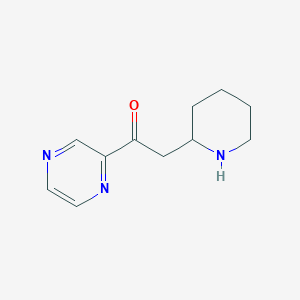
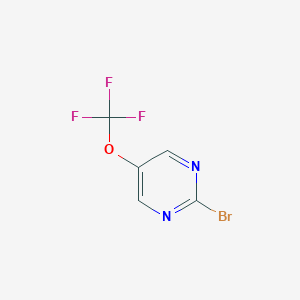
![6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13327900.png)
